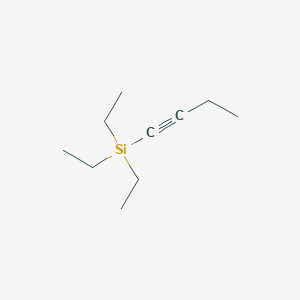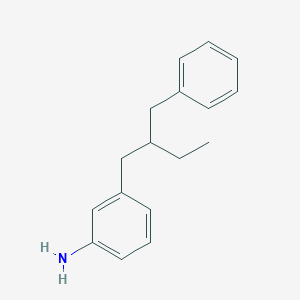
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane: is a complex organotin compound with the molecular formula C64H72Sn4 This compound is characterized by its unique structure, which includes four tin atoms and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane typically involves the reaction of organotin precursors with phenyl-containing reagents under controlled conditions. One common method involves the use of tetraphenyltin as a starting material, which undergoes a series of substitution reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Various halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane involves its interaction with molecular targets through its tin atoms and phenyl groups. These interactions can lead to the formation of coordination complexes and catalytic intermediates , which facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tetraphenyltin: A simpler organotin compound with four phenyl groups attached to a single tin atom.
Hexaphenylditin: Contains two tin atoms and six phenyl groups, offering different reactivity and applications.
Octaphenyltetrasilane: Similar structure but with silicon atoms instead of tin, leading to different chemical properties.
Properties
CAS No. |
83802-01-1 |
|---|---|
Molecular Formula |
C64H72Sn4 |
Molecular Weight |
1316.1 g/mol |
IUPAC Name |
1,1,6,6,11,11,16,16-octakis-phenyl-1,6,11,16-tetrastannacycloicosane |
InChI |
InChI=1S/8C6H5.4C4H8.4Sn/c8*1-2-4-6-5-3-1;4*1-3-4-2;;;;/h8*1-5H;4*1-4H2;;;; |
InChI Key |
WSTTWOSDFWCLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Sn](CCCC[Sn](CCCC[Sn](CCCC[Sn](C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


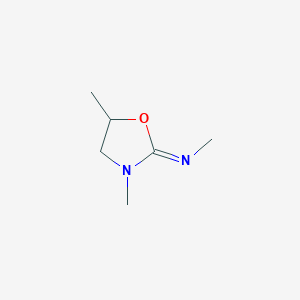

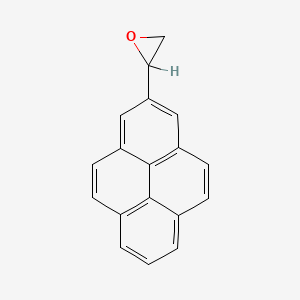
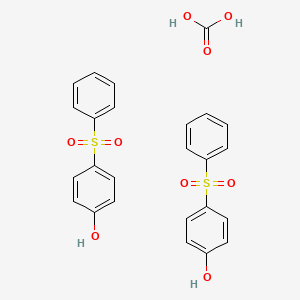
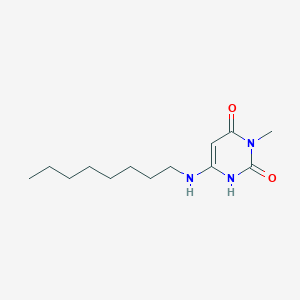
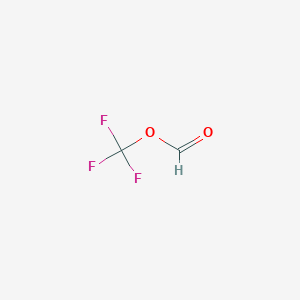
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

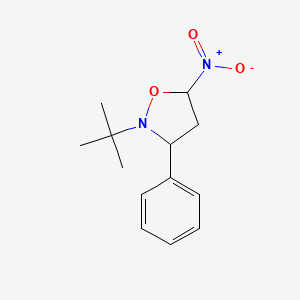
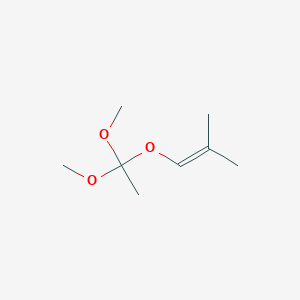
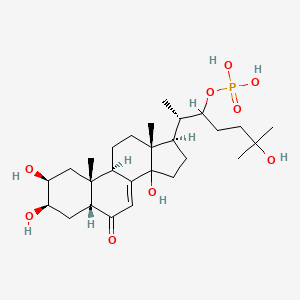
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
